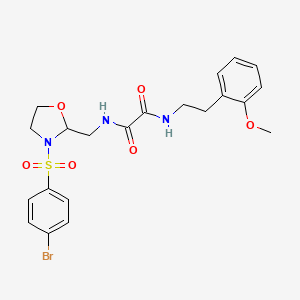

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

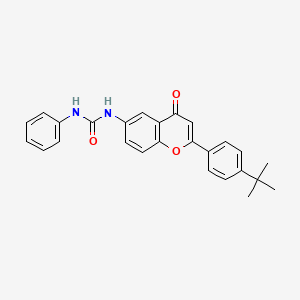

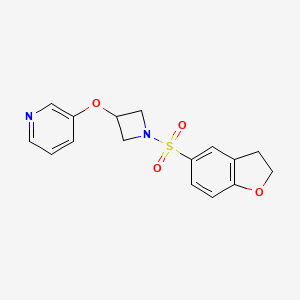

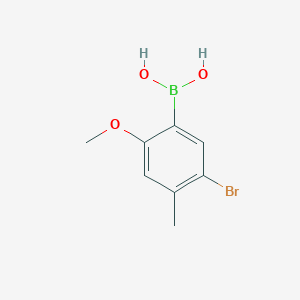

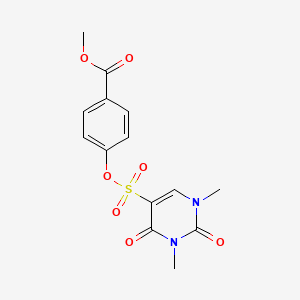

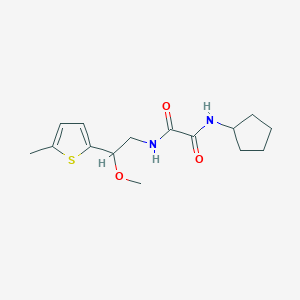

Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . It has the molecular formula C21H24BrN3O6S .Physical And Chemical Properties Analysis

This compound has the molecular formula C21H24BrN3O6S . More detailed physical and chemical properties might be available in specialized chemical databases or literature.科学的研究の応用

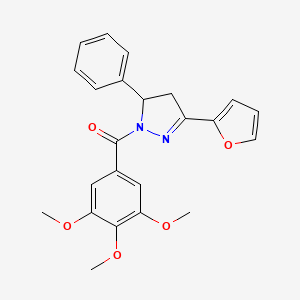

Molecular Structure and ConformationTitle : (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide

- Insight : This study investigated a compound with an oxazolidinone ring and a sulfonamide group, both known for their biological and pharmaceutical significance. The compound's structure, featuring stereogenic centers and oxazolidinone rings, was examined in depth. Intramolecular hydrogen bonding and weak intermolecular interactions were noted, contributing to the molecule's folded conformation and the formation of helices in the crystal structure (Berredjem et al., 2010).

Synthesis and ApplicationsTitle : SYNTHESIS AND EVALUATION OF OXAZOLIDINONES HAVING BENZO THIAZINEN MOIETI ES AS ANTIMICROBIAL AND ANTI - INFLAMMATORY AGENTS

- Insight : The research presented a synthesis process for phenyl oxazolidinones with antimicrobial and anti-inflammatory properties. The compounds displayed antibacterial activity against various bacterial strains and antifungal activity against Candida albicans and Aspergillus (Fernandes et al., 2013).

Photodynamic TherapyTitle : The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base

- Insight : This paper discussed a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, characterized by excellent fluorescence properties and high singlet oxygen quantum yield. These features make it a promising candidate as a Type II photosensitizer for cancer treatment in photodynamic therapy (Pişkin et al., 2020).

Synthetic MethodologiesTitle : Mild and safer preparative method for nonsymmetrical sulfamides via N-sulfamoyloxazolidinone derivatives: Electronic effects affect the transsulfamoylation reactivity

- Insight : The study introduced a safer, convenient synthetic methodology for creating nonsymmetrical sulfamides using N-substituted oxazolidin-2-one derivatives. This method offers an alternative to using strong electrophilic and hazardous reagents, providing a significant improvement in the safety and convenience of sulfamide synthesis (Borghese et al., 2006).

作用機序

Target of Action

It’s known that oxazolidin-2-one based compounds, which this compound is a part of, have been used as antibacterial agents .

Mode of Action

The specific mode of action for this compound is not directly available. But, it can be inferred from the general mechanism of oxazolidin-2-one based antibacterial agents. These agents have a unique mechanism of action, which has gained them popularity and interest in the scientific community .

Result of Action

Given its classification as an antibacterial agent, it can be inferred that it likely inhibits bacterial growth or kills bacteria .

特性

IUPAC Name |

N'-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOKZIALXYIBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2513734.png)

![Ethyl 4-(2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2513739.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2513746.png)

![4-[(5-methylfuran-2-yl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)

![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)